molecular formula C19H13BrCl3N5 B12633053 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12633053
M. Wt: 497.6 g/mol
InChI Key: KLSFLISRKPNSSL-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]- is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the pyrrolopyrimidine family, which is characterized by a fused ring structure combining pyrrole and pyrimidine rings. The presence of halogenated phenyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsHalogenation and subsequent substitution reactions are employed to introduce the bromo and chloro substituents on the phenyl rings .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives undergo various chemical reactions, including:

    Substitution Reactions: Halogenated phenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: Further cyclization reactions can modify the core structure to produce novel compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

  • **Solvents

Properties

Molecular Formula

C19H13BrCl3N5

Molecular Weight

497.6 g/mol

IUPAC Name

4-N-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H13BrCl3N5/c20-10-2-4-16(15(23)6-10)26-18-13-8-12(25-17(13)27-19(24)28-18)5-9-1-3-11(21)7-14(9)22/h1-4,6-8H,5H2,(H4,24,25,26,27,28)

InChI Key

KLSFLISRKPNSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CC3=C(N2)N=C(N=C3NC4=C(C=C(C=C4)Br)Cl)N

Origin of Product

United States

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